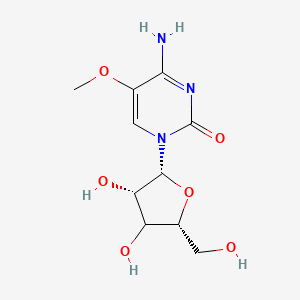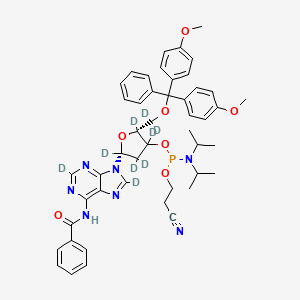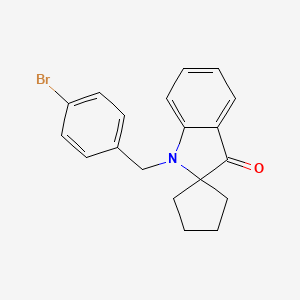
Mao-B-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-23 is a compound that functions as an inhibitor of monoamine oxidase B (MAO-B). Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibitors of monoamine oxidase B are of significant interest in the treatment of neurodegenerative diseases such as Parkinson’s disease, as they help to maintain higher levels of dopamine in the brain .
Preparation Methods
The synthesis of Mao-B-IN-23 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Mao-B-IN-23 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: this compound can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Mao-B-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoamine oxidase B and its effects on neurotransmitter levels.
Biology: Investigated for its role in modulating neurotransmitter levels and its potential neuroprotective effects.
Medicine: Explored as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting monoamine oxidase B .
Mechanism of Action
Mao-B-IN-23 exerts its effects by inhibiting the activity of monoamine oxidase B. This inhibition prevents the breakdown of dopamine, leading to increased levels of dopamine in the brain. The molecular targets of this compound include the active site of monoamine oxidase B, where it binds and inhibits the enzyme’s catalytic activity. The pathways involved include the dopaminergic signaling pathway, which is crucial for motor control and cognitive functions .
Comparison with Similar Compounds
Mao-B-IN-23 can be compared with other monoamine oxidase B inhibitors such as selegiline and rasagiline. While all these compounds inhibit monoamine oxidase B, this compound may have unique structural features that contribute to its potency and selectivity. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor of monoamine oxidase B with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional mechanisms of action
This compound stands out due to its specific binding interactions and potential for reduced side effects compared to other inhibitors .
Properties
Molecular Formula |
C19H18BrNO |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
1'-[(4-bromophenyl)methyl]spiro[cyclopentane-1,2'-indole]-3'-one |
InChI |
InChI=1S/C19H18BrNO/c20-15-9-7-14(8-10-15)13-21-17-6-2-1-5-16(17)18(22)19(21)11-3-4-12-19/h1-2,5-10H,3-4,11-13H2 |
InChI Key |
XEVZVVGVFRMWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



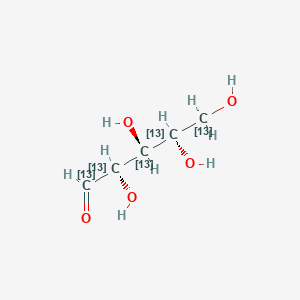
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
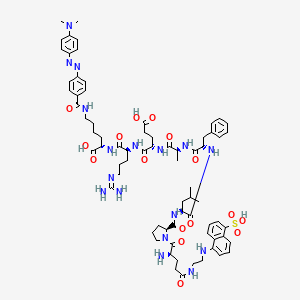
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)

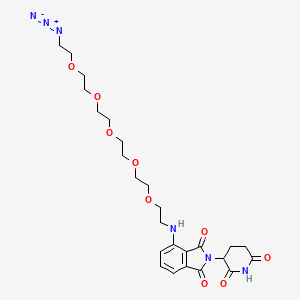
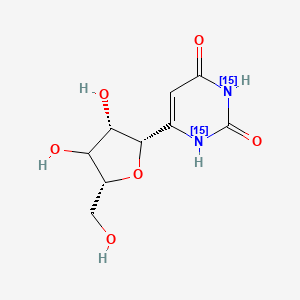

![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
